molecular formula C14H17N3O2S B5049373 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Cat. No. B5049373
M. Wt: 291.37 g/mol
InChI Key: HIZVBXGWGSDQNA-UHFFFAOYSA-N
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Description

“N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide” is a chemical compound that belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are organoheterocyclic compounds containing a five-member aromatic ring made up of one oxygen atom, two carbon atoms, and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring attached to an isobutyl group at one position and an acetamide group at another position . The acetamide group would be further substituted with a phenoxy group .


Chemical Reactions Analysis

As a thiadiazole, this compound could potentially participate in various chemical reactions. For example, it might undergo nucleophilic substitution reactions at the thiadiazole ring . The acetamide group could also be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetamide group could increase its polarity and potentially its solubility in water . The thiadiazole ring could contribute to its stability and possibly its reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10(2)8-13-16-17-14(20-13)15-12(18)9-19-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZVBXGWGSDQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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